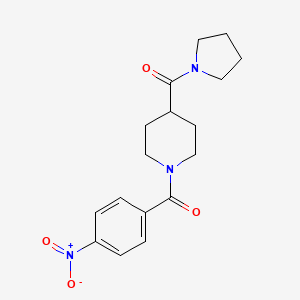![molecular formula C16H17FN2O3S B5803921 5-[(dimethylamino)sulfonyl]-N-(2-fluorophenyl)-2-methylbenzamide](/img/structure/B5803921.png)
5-[(dimethylamino)sulfonyl]-N-(2-fluorophenyl)-2-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[(dimethylamino)sulfonyl]-N-(2-fluorophenyl)-2-methylbenzamide, also known as DB1976, is a novel small molecule inhibitor that has been developed for the treatment of cancer. It belongs to a class of compounds known as sulfonamides, which have been used as drugs for many years. DB1976 has shown promising results in preclinical studies and is currently undergoing clinical trials.
作用机制
5-[(dimethylamino)sulfonyl]-N-(2-fluorophenyl)-2-methylbenzamide works by inhibiting the activity of a protein called MDM2, which is overexpressed in many types of cancer. MDM2 is a negative regulator of the tumor suppressor protein p53, which plays a critical role in preventing the development of cancer. By inhibiting MDM2, 5-[(dimethylamino)sulfonyl]-N-(2-fluorophenyl)-2-methylbenzamide activates the p53 pathway and induces cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
5-[(dimethylamino)sulfonyl]-N-(2-fluorophenyl)-2-methylbenzamide has been shown to have a number of biochemical and physiological effects. It induces cell cycle arrest and apoptosis in cancer cells, and it has been shown to inhibit the migration and invasion of cancer cells. 5-[(dimethylamino)sulfonyl]-N-(2-fluorophenyl)-2-methylbenzamide has also been shown to enhance the effectiveness of chemotherapy and radiation therapy in preclinical studies.
实验室实验的优点和局限性
One advantage of 5-[(dimethylamino)sulfonyl]-N-(2-fluorophenyl)-2-methylbenzamide is that it has shown activity against a range of cancer cell lines, which suggests that it may have broad applicability in cancer treatment. Another advantage is that it has been shown to enhance the effectiveness of chemotherapy and radiation therapy, which could improve the outcomes for cancer patients. One limitation of 5-[(dimethylamino)sulfonyl]-N-(2-fluorophenyl)-2-methylbenzamide is that it is still in the early stages of clinical development, and its safety and efficacy in humans have not yet been fully established.
未来方向
There are several potential future directions for research on 5-[(dimethylamino)sulfonyl]-N-(2-fluorophenyl)-2-methylbenzamide. One area of focus could be on improving the synthesis method to increase the yield and purity of the compound. Another area of focus could be on developing new formulations of 5-[(dimethylamino)sulfonyl]-N-(2-fluorophenyl)-2-methylbenzamide that could improve its pharmacokinetics and bioavailability. Additionally, further preclinical and clinical studies will be needed to establish the safety and efficacy of 5-[(dimethylamino)sulfonyl]-N-(2-fluorophenyl)-2-methylbenzamide in humans and to determine its potential as a cancer treatment.
合成方法
The synthesis of 5-[(dimethylamino)sulfonyl]-N-(2-fluorophenyl)-2-methylbenzamide involves several steps. The first step is the reaction of 2-fluoroaniline with 5-(dimethylamino)sulfonyl chloride to form 5-[(dimethylamino)sulfonyl]-2-fluoroaniline. This intermediate is then reacted with 2-methylbenzoyl chloride to form 5-[(dimethylamino)sulfonyl]-N-(2-fluorophenyl)-2-methylbenzamide. The synthesis method has been optimized to improve the yield and purity of the compound.
科学研究应用
5-[(dimethylamino)sulfonyl]-N-(2-fluorophenyl)-2-methylbenzamide has been extensively studied for its potential use in cancer treatment. It has shown activity against a range of cancer cell lines, including breast, lung, and colon cancer. In preclinical studies, 5-[(dimethylamino)sulfonyl]-N-(2-fluorophenyl)-2-methylbenzamide has been shown to inhibit the growth of tumors and to induce apoptosis, or programmed cell death, in cancer cells.
属性
IUPAC Name |
5-(dimethylsulfamoyl)-N-(2-fluorophenyl)-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O3S/c1-11-8-9-12(23(21,22)19(2)3)10-13(11)16(20)18-15-7-5-4-6-14(15)17/h4-10H,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLCRFWTYOSRUPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N(C)C)C(=O)NC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(dimethylsulfamoyl)-N-(2-fluorophenyl)-2-methylbenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-phenyl[1,2,4]triazolo[1,5-c]quinazolin-2-amine](/img/structure/B5803844.png)


![3-chloro-4-ethoxy-N-[2-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5803856.png)
![3,4-dimethoxy-N'-[(4-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5803868.png)

![N-[2-(3-chlorophenyl)ethyl]-N'-(4-ethoxyphenyl)urea](/img/structure/B5803876.png)
![4-[(4-chloro-2-nitrophenoxy)acetyl]morpholine](/img/structure/B5803877.png)
![ethyl 2-[(4-ethylphenyl)amino]-5-methyl-1,3-thiazole-4-carboxylate](/img/structure/B5803884.png)
![4-chloro-N'-[(4-methoxy-3-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5803894.png)


![N-(4-fluorobenzyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide](/img/structure/B5803923.png)
![methyl 4-{[2-(methylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}benzoate](/img/structure/B5803924.png)